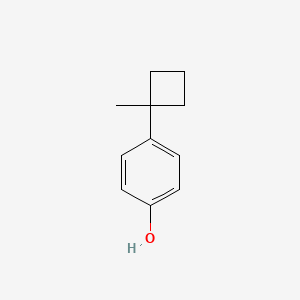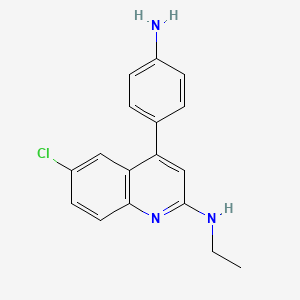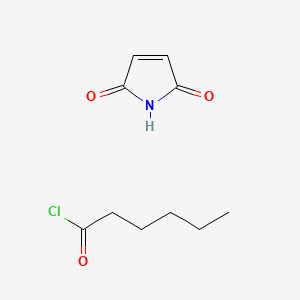
Hexanoyl chloride;pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoyl chloride;pyrrole-2,5-dione is a compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.676 g/mol . It is also known by several other names, including 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl chloride and N-(6-oxo-6-chlorohexyl)maleimide . This compound is characterized by the presence of both a hexanoyl chloride group and a pyrrole-2,5-dione moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Hexanoyl chloride;pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of a catalyst such as saccharin . This reaction typically takes place in methanol at room temperature and yields N-substituted pyrroles . Another approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
Análisis De Reacciones Químicas
Hexanoyl chloride;pyrrole-2,5-dione undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with aromatic amines to form N-substituted pyrroles . Common reagents used in these reactions include hexane-2,5-dione and aromatic amines, with catalysts such as saccharin or squaric acid . The major products formed from these reactions are N-substituted pyrroles and their derivatives .
Aplicaciones Científicas De Investigación
Hexanoyl chloride;pyrrole-2,5-dione has several scientific research applications. It is used in the synthesis of medicinally privileged heterocycles, which have significant biological activities . These compounds are valuable in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties . Additionally, this compound is used as an intermediate in the synthesis of natural products and optoelectronic materials .
Mecanismo De Acción
The mechanism of action of hexanoyl chloride;pyrrole-2,5-dione involves the activation of dicarbonyl compounds by forming hydrogen bonds between the carbonyl oxygen and amino acid groups . This activation facilitates the nucleophilic attack of nitrogen atoms from aromatic amines on the carbonyl carbon, leading to the formation of N-substituted pyrroles . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates and the subsequent condensation reactions .
Comparación Con Compuestos Similares
Hexanoyl chloride;pyrrole-2,5-dione can be compared with other similar compounds such as maleimide, 3-methyl-1H-pyrrole-2,5-dione, and 3,4-dimethyl-1H-pyrrole-2,5-dione . These compounds share the pyrrole-2,5-dione moiety but differ in their substituents and reactivity. This compound is unique due to the presence of the hexanoyl chloride group, which imparts distinct reactivity and synthetic utility .
Propiedades
Número CAS |
82333-93-5 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
hexanoyl chloride;pyrrole-2,5-dione |
InChI |
InChI=1S/C6H11ClO.C4H3NO2/c1-2-3-4-5-6(7)8;6-3-1-2-4(7)5-3/h2-5H2,1H3;1-2H,(H,5,6,7) |
Clave InChI |
DXDJYFOPOCGNJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)Cl.C1=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


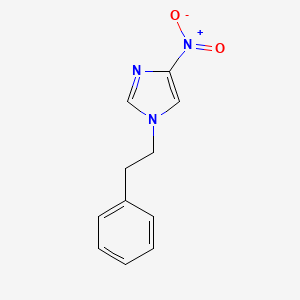
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
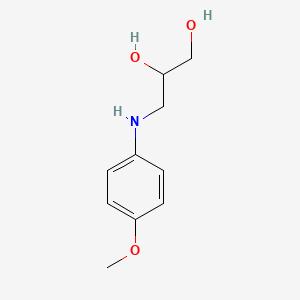
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
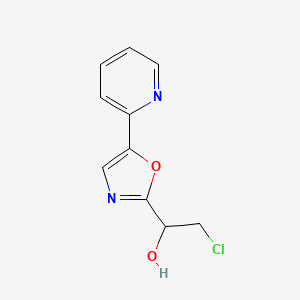


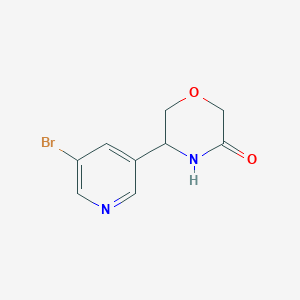
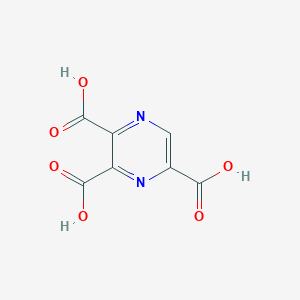
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

